CBL0137 Hydrochlorid

Übersicht

Beschreibung

It is known for its ability to inhibit the histone chaperone FACT (Facilitates Chromatin Transcription) and activate the tumor suppressor protein p53 . This compound has shown promise in various scientific research applications, particularly in the field of cancer research.

Wissenschaftliche Forschungsanwendungen

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride has a wide range of scientific research applications:

Cancer Research: It is used extensively in cancer research due to its ability to inhibit FACT and activate p53, leading to the suppression of tumor growth and induction of apoptosis in cancer cells

Biological Studies: The compound is used to study the role of FACT in DNA replication, repair, and transcription.

Drug Development: It serves as a lead compound for the development of new anticancer drugs.

Industrial Applications: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes

Wirkmechanismus

Target of Action

CBL0137 hydrochloride, also known as Curaxin 137, primarily targets the FACT (FAcilitates Chromatin Transcription) complex , a histone chaperone . It also interacts with p53 and NF-κB pathways, which are dysregulated in almost all tumors . These targets play a crucial role in regulating cell growth and survival, making them attractive targets for therapeutic intervention .

Mode of Action

The main mechanism of CBL0137 action is considered to be DNA binding , followed by nucleosome destabilization and the inhibition of the FACT complex . This leads to the activation of p53 and the inhibition of NF-κB . CBL0137 also causes the dissociation of CTCF from its binding sites, disrupting chromatin loops and the 3D genome organization .

Biochemical Pathways

CBL0137 affects several biochemical pathways. It inhibits the expression of DNA methyltransferase DNMT3a in cells, both at the mRNA and protein levels . It also decreases the level of integral DNA methylation . Furthermore, it has been shown to decrease the level of BET family proteins, BRD2, BRD3, and BRD4, key participants in transcription elongation . Other pathways, such as NOTCH1 and heat shock factor 1 (HSF1), are also involved in the process .

Result of Action

CBL0137 hydrochloride exhibits significant anti-growth activity against various cancer cell lines and patient-derived tumor cells . It induces cancer cell apoptosis and has been shown to activate epigenetically silenced genes . It also leads to a complete absence of living cells at concentrations above 2.5 μM .

Action Environment

The action of CBL0137 hydrochloride can be influenced by environmental factors. For instance, CBL0137 treatment can suppress HSF1/hsp70 transcription and cause tumor cell death, and its efficacy can be improved by hyperthermia . Conversely, CBL0137 can downregulate HSF1 to inhibit heat shock responses brought by hyperthermia, thereby increasing tumor cell apoptosis .

Biochemische Analyse

Biochemical Properties

CBL0137 hydrochloride is an inhibitor of the histone chaperone, FACT . It can also activate p53 and inhibit NF-κB with EC50s of 0.37 and 0.47 µM, respectively . It interacts with enzymes and proteins such as p53, NF-κB, and the FACT complex, which includes two subunits, SPT16 and SSRP1 .

Cellular Effects

CBL0137 hydrochloride has significant antitumor effects in various types of cells. It inhibits human B-NHL cell proliferation by inducing cell cycle arrest in the S phase via the c-MYC/p53/p21 pathway . Furthermore, it triggers reactive oxygen species (ROS) generation and induces apoptosis and autophagy in B-NHL cells through the ROS-mediated PI3K/Akt/mTOR and MAPK signaling pathways .

Molecular Mechanism

CBL0137 hydrochloride exerts its effects at the molecular level by inhibiting the FACT complex, thereby activating p53 and inhibiting NF-κB . It also downregulates the expression of DNA methyltransferase DNMT3a and decreases the level of integral DNA methylation . Moreover, it decreases the level of BET family proteins, BRD2, BRD3, and BRD4, key participants in transcription elongation .

Temporal Effects in Laboratory Settings

CBL0137 hydrochloride shows significant anticancer effects over time in laboratory settings. Treatment with CBL0137 hydrochloride leads to complete absence of living cells at concentrations above 2.5 μM . It also causes a greater reduction in the number of colonies formed, not only in MiaPaCa-2 cells when combined with gemcitabine, but also in gemcitabine-resistant PANC-1 cells .

Dosage Effects in Animal Models

In animal models, CBL0137 hydrochloride has shown to reduce tumor burden in vivo . It has been reported that CBL0137 hydrochloride, given by oral gavage at a non-toxic dose of 30 mg/kg per day on a 5 days on/2 days off schedule, suppresses tumor growth in xenografts of colon, renal cell carcinoma, and melanoma tumor cell lines .

Metabolic Pathways

CBL0137 hydrochloride is involved in several metabolic pathways. It affects the c-MYC/p53/p21 pathway, the ROS-mediated PI3K/Akt/mTOR and MAPK signaling pathways, and the NOTCH1 and heat shock factor 1 (HSF1) pathways .

Transport and Distribution

It is known that CBL0137 hydrochloride can sequester the FACT complex from chromatin, thereby producing cytotoxic effects .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the nucleus where it interacts with chromatin and the FACT complex .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride involves multiple steps, starting from commercially available precursors. The key steps typically include:

Formation of the Carbazole Core: The carbazole core is synthesized through a series of reactions, including cyclization and functional group modifications.

Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base.

Attachment of the Isopropylaminoethyl Side Chain:

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the acetyl group to an alcohol.

Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the carbazole ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and amines are used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Curaxin-137: Another compound with similar biological activity, also targeting FACT and p53.

CBL-C137: A derivative with modifications to the carbazole core, showing similar inhibitory effects on FACT

Uniqueness

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride is unique due to its dual action of inhibiting FACT and activating p53, making it a potent anticancer agent with a broad spectrum of activity .

Eigenschaften

IUPAC Name |

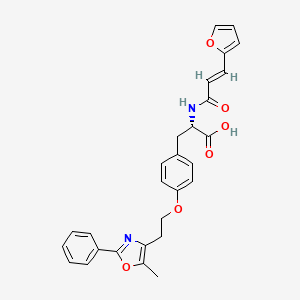

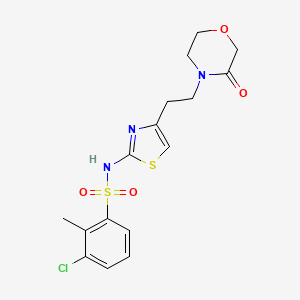

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.ClH/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23;/h5-8,11-13,22H,9-10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRKBBVMDMKAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197397-89-9 | |

| Record name | CBL-0137 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197397899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CBL-0137 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOY14S7DFX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

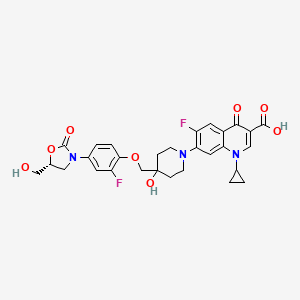

![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3S,5R)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)

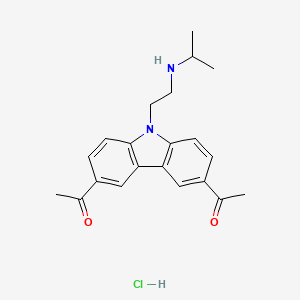

![N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide](/img/structure/B606445.png)